N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
This compound features a central ethanediamide (oxalamide) linker connecting two distinct moieties: a 2-(4-methylphenyl)-2-morpholinylethyl group and a 4-(trifluoromethoxy)phenyl group. The ethanediamide linker facilitates hydrogen bonding, which may influence molecular recognition in biological systems.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4/c1-15-2-4-16(5-3-15)19(28-10-12-31-13-11-28)14-26-20(29)21(30)27-17-6-8-18(9-7-17)32-22(23,24)25/h2-9,19H,10-14H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRYBDHYYJZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Ethanediamide-Linked Compounds
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide ()
- Structural Similarities : Ethanediamide linker, aryl substituents.
- Key Differences : Replaces trifluoromethoxy with methoxy and introduces a thiazolo-triazole ring.
- Impact : The thiazolo-triazole may enhance π-π stacking, while methoxy reduces electron-withdrawing effects compared to trifluoromethoxy .
- N-[2-(2-Furyl)-2-(morpholin-4-yl)ethyl]-N'-(2-methoxyethyl)ethanediamide () Structural Similarities: Ethanediamide linker and morpholine group. Key Differences: Furyl and methoxyethyl substituents instead of methylphenyl and trifluoromethoxyphenyl.
2.1.2 Morpholine-Containing Compounds
- N-Methyl-2-[2-(4-morpholin-4-ylphenylamino)-5-trifluoromethylpyrimidin-4-ylamino]benzamide () Structural Similarities: Morpholine ring and trifluoromethyl group. Key Differences: Pyrimidine core instead of ethanediamide.
- (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-... () Structural Similarities: Morpholine and trifluoromethyl groups. Key Differences: Extended spirocyclic framework and pyrimidine substituents. Impact: The spirocyclic structure may improve conformational rigidity, a feature absent in the target compound .
2.1.3 Fluorinated Aryl Compounds
- N-(4-Fluorophenyl)-N-(4-methylphenyl)formamide () Structural Similarities: 4-Methylphenyl and fluorinated aryl groups. Key Differences: Formamide linker instead of ethanediamide.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
Spectroscopic Properties
- IR Spectroscopy :
- NMR Spectroscopy :
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